molecular formula C13H15N3O B13246606 2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine

2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine

Cat. No.: B13246606
M. Wt: 229.28 g/mol
InChI Key: FHFZBXDOKCTNNY-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(2-phenylpyrazol-3-yl)oxolan-3-amine

InChI

InChI=1S/C13H15N3O/c14-11-7-9-17-13(11)12-6-8-15-16(12)10-4-2-1-3-5-10/h1-6,8,11,13H,7,9,14H2

InChI Key

FHFZBXDOKCTNNY-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1N)C2=CC=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-1H-pyrazole-5-carbaldehyde with an amine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups .

Scientific Research Applications

2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Research Tools and Validation

  • Crystallography : SHELX software is widely used for refining crystal structures of chiral pyrazoles .
  • Computational Analysis : Multiwfn aids in electron density topology analysis for understanding electronic properties .

Biological Activity

2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine
  • Molecular Formula : C11_{11}H12_{12}N4_{4}O
  • Molecular Weight : 216.24 g/mol

The compound features a pyrazole ring which is known for various biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

The biological activities of 2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine have been explored in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including 2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm) Control (Streptomycin)
E. coli1525
S. aureus1830
P. mirabilis1220
B. subtilis1628

The results indicate that the compound exhibits promising antimicrobial effects, particularly against S. aureus and E. coli .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies suggest that compounds similar to 2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

In vitro assays demonstrated that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, studies on similar compounds have shown that they can inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer).

Cell Line IC50 (µM)
MCF712.50
A54926.00
HepG217.82

These findings suggest that 2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine may possess significant anticancer properties, warranting further investigation into its mechanisms and therapeutic applications .

The mechanisms through which 2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Cytokine Modulation : The reduction of inflammatory cytokines suggests a modulatory effect on immune responses.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with pyrazole derivatives resulted in improved outcomes compared to standard antibiotics.
  • Cancer Treatment Study : In a preclinical study on lung cancer models, the administration of a pyrazole derivative led to significant tumor reduction and increased survival rates among subjects.

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